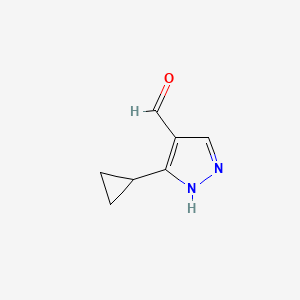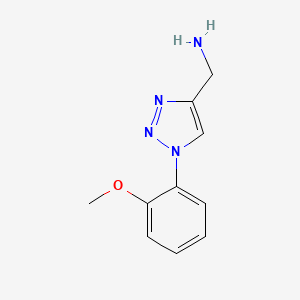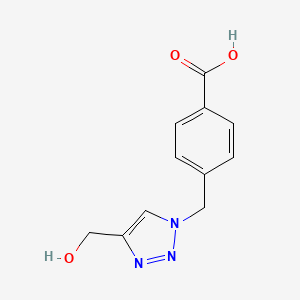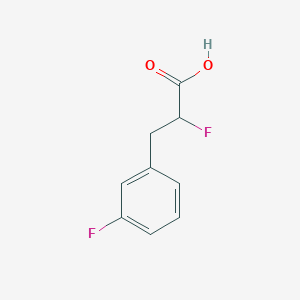
5-ciclopropil-1H-pirazol-4-carbaldehído
Descripción general
Descripción
5-cyclopropyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-cyclopropyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química Medicinal
El núcleo de pirazol, incluidos derivados como 5-ciclopropil-1H-pirazol-4-carbaldehído, es un andamiaje prominente en la química medicinal debido a su presencia en compuestos con una amplia gama de actividades farmacológicas. Se ha utilizado en el diseño de compuestos con propiedades antiinflamatorias, analgésicas, antipiréticas y antimicrobianas .
Descubrimiento de Fármacos
En el descubrimiento de fármacos, este compuesto sirve como un intermedio versátil. Por ejemplo, se ha utilizado en la síntesis de nuevos inhibidores que se dirigen a enzimas como la 5-reductasa y la aromatasa, que son cruciales en el tratamiento de afecciones como el cáncer de próstata y la alopecia androgénica .
Agroquímica
Los derivados del pirazol juegan un papel importante en la agroquímica, particularmente como componentes de pesticidas y herbicidas. Su versatilidad estructural permite el desarrollo de nuevos agroquímicos que son más efectivos y respetuosos con el medio ambiente .
Química de Coordinación
En la química de coordinación, This compound puede actuar como un ligando para formar complejos con varios metales. Estos complejos se estudian por sus posibles aplicaciones en catálisis y ciencia de materiales .
Química Organometálica
Este compuesto también es relevante en la química organometálica, donde se puede usar para sintetizar complejos organometálicos con posibles aplicaciones en catálisis, incluidas reacciones de polimerización e hidroformilación .
Actividades Biológicas
El núcleo de pirazol es conocido por sus actividades biológicas. Los derivados de This compound se han explorado por sus posibles propiedades antituberculosas, anti-SIDA, antimaláricas, antitumorales, anticancerígenas y antifúngicas .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, which include 5-cyclopropyl-1h-pyrazole-4-carbaldehyde, are known to exhibit a wide range of biological activities . They are valuable moieties of bioactive compounds showing antimicrobial, anticancer, anti-inflammatory, and selective enzyme inhibitory activities .
Mode of Action
It is known that pyrazole derivatives interact with their targets in a variety of ways, depending on the specific derivative and target
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that 5-cyclopropyl-1h-pyrazole-4-carbaldehyde may affect multiple pathways and have downstream effects .
Result of Action
Given the wide range of biological activities exhibited by pyrazole derivatives, it can be inferred that 5-cyclopropyl-1h-pyrazole-4-carbaldehyde may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their enzymatic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in gene expression and cellular responses. Additionally, it can impact cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions but may degrade over extended periods, leading to a reduction in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzymatic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular apoptosis or necrosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of specific metabolites by modulating the activity of metabolic enzymes. For example, it may enhance the activity of glycolytic enzymes, leading to increased glucose metabolism and ATP production .
Transport and Distribution
Within cells and tissues, 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and molecular weight, which determine its ability to traverse cellular membranes.
Subcellular Localization
The subcellular localization of 5-Cyclopropyl-1H-pyrazole-4-carbaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. The compound’s localization is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Propiedades
IUPAC Name |
5-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-6-3-8-9-7(6)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJISPHYBQBLYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154927-00-1 | |
| Record name | 3-cyclopropyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1471737.png)









